Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone
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Overview
Description
Cyclopropyl(piperazin-1-yl)methanone is a compound with the molecular formula C8H14N2O . It’s a colorless to light yellow clear liquid .
Synthesis Analysis
The synthesis of similar compounds often involves reductive amination in the presence of elemental sodium triacetoxyborohydride . The title compound, 1-(4-chlorophenyl)cyclopropylmethanone, was synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
Cyclopropyl(piperazin-1-yl)methanone has a boiling point of 130 °C/1 mmHg and a specific gravity (20/20) of 1.10 . It’s air-sensitive and should be stored under inert gas .Scientific Research Applications
Anticancer and Antituberculosis Potential
Synthesis and Biological Evaluation : The compound and its derivatives, particularly those involving cyclopropyl and piperazine groups, have been synthesized and evaluated for their anticancer and antituberculosis properties. One study focused on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, demonstrating significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. This suggests a promising avenue for developing new therapeutics against these diseases S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014.
Antibacterial and Antimicrobial Activity
Novel Pyridine Derivatives : Research into pyridine derivatives incorporating piperazine and cyclopropyl methanone groups has shown variable and modest antibacterial and antifungal activities. This indicates the potential for these compounds to serve as a basis for developing new antimicrobial agents N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.
Tubulin Polymerization Inhibition
Inhibitors of Tubulin Polymerization : A series of phenylpiperazine derivatives demonstrated potent inhibition of tubulin polymerization, showing significant antiproliferative properties against a wide range of cancer cell lines. This highlights the potential of cyclopropyl(piperazin-1-yl)methanone derivatives for developing novel anticancer drugs targeting the tubulin/microtubule system H. Prinz et al., 2017.
Neuroprotective Agents
NMDA Receptor Antagonists : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, related to the piperazine and cyclopropyl methanone structures, have been explored for their role as competitive antagonists of the NMDA receptor. This research is indicative of their potential use in neuroprotective strategies, particularly in conditions mediated by excessive glutamatergic activity M. S. Dappen et al., 1991.
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclopropyl-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-8-14-9-12(15-10)16-4-6-17(7-5-16)13(18)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKWNQCKJNZITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone |
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